molecular formula C13H21NO B358787 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol CAS No. 880814-64-2

1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol

Cat. No.: B358787
CAS No.: 880814-64-2
M. Wt: 207.31g/mol
InChI Key: UUQQGTKHJUJYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is a chemical compound with a complex structure that includes a propan-2-ylphenyl group and a methylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol typically involves the reaction of 4-isopropylbenzylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of high-pressure and high-temperature conditions to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

  • 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
  • (2R)-1-(Methylamino)propan-2-ol

Comparison: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is unique due to its specific structural features, such as the propan-2-ylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

CAS No.

880814-64-2

Molecular Formula

C13H21NO

Molecular Weight

207.31g/mol

IUPAC Name

1-[(4-propan-2-ylphenyl)methylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-10(2)13-6-4-12(5-7-13)9-14-8-11(3)15/h4-7,10-11,14-15H,8-9H2,1-3H3

InChI Key

UUQQGTKHJUJYNH-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNCC(C)O

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNCC(C)O

Origin of Product

United States

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